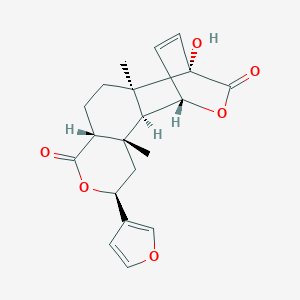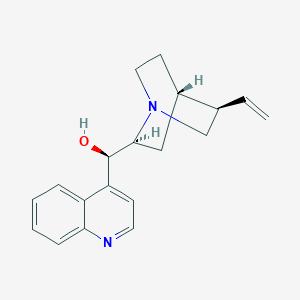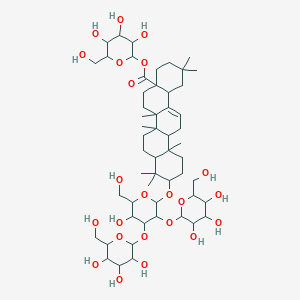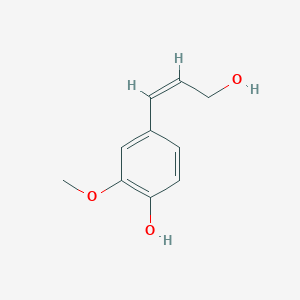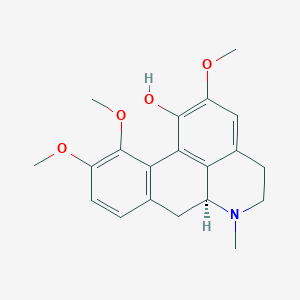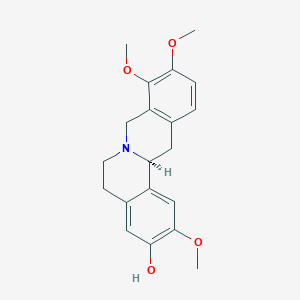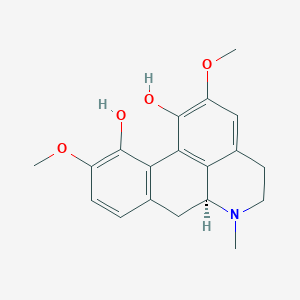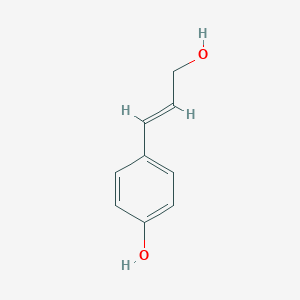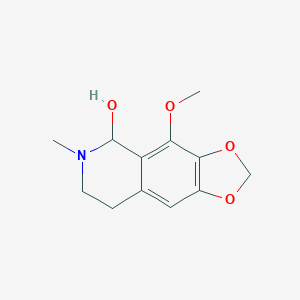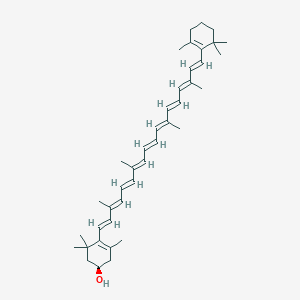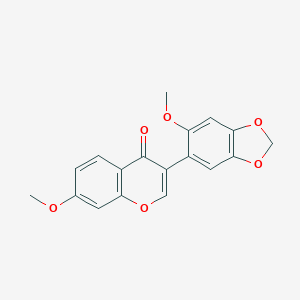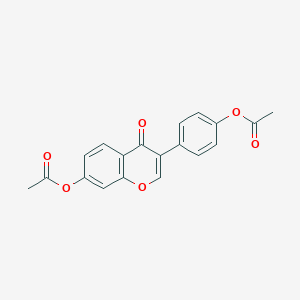
大豆苷双乙酸酯
描述
Daidzein diacetate, also known as Daidzein diacetate, is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Daidzein diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Daidzein diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
大豆苷双乙酸酯在癌症治疗方面显示出前景,因为它具有多种生物活性,包括抗炎、抗氧化和雌激素功能。 研究表明它可能有助于对抗各种形式的癌症 .
心血管健康
研究表明大豆苷双乙酸酯可以促进心血管锻炼和降低胆固醇,这对管理和预防心血管疾病至关重要 .
糖尿病管理
已观察到该化合物具有抗糖尿病作用,使其在治疗和潜在地减轻糖尿病并发症方面有效 .
骨质疏松症预防
由于其雌激素功能,大豆苷双乙酸酯可能在骨骼健康中发挥作用,为骨质疏松症提供潜在的治疗或预防措施 .
神经退行性疾病
其抗氧化特性表明大豆苷双乙酸酯可能有助于治疗神经退行性疾病,通过保护神经细胞免受损害 .
皮肤健康
大豆苷双乙酸酯也可能有助于治疗各种皮肤病,这可能是由于其抗炎和抗氧化特性 .
药代动力学优化
最近的研究集中在通过与其他化合物(如哌嗪)形成共晶来优化大豆苷双乙酸酯的溶解度、渗透性和生物利用度 .
绿色化学应用
正在进行对使用“绿色”反应介质(如深共熔溶剂 (DESs))进行酶促大豆苷制备的研究,与传统溶剂相比,深共熔溶剂 (DESs) 更加环保 .
作用机制
Target of Action
Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.
Biochemical Pathways
Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases
Action Environment
The action of Daidzein diacetate can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .
生化分析
Biochemical Properties
Daidzein diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where daidzein diacetate binds to estrogen receptor beta (ERβ), mimicking the effects of natural estrogens. This binding can influence gene expression and cellular responses. Additionally, daidzein diacetate has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cell signaling pathways .
Cellular Effects
Daidzein diacetate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . In normal cells, daidzein diacetate can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of daidzein diacetate involves several key interactions at the molecular level. It binds to estrogen receptors, particularly estrogen receptor beta (ERβ), and modulates gene expression by acting as a transcription factor. Additionally, daidzein diacetate can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daidzein diacetate have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that daidzein diacetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of daidzein diacetate can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of daidzein diacetate vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, daidzein diacetate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
Daidzein diacetate is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450s. The primary metabolic pathways include hydroxylation, methoxylation, and acetylation . These metabolic transformations can influence the bioavailability and biological activity of daidzein diacetate. Additionally, the compound can interact with cofactors such as NADPH, which are essential for its metabolism.
Transport and Distribution
Within cells and tissues, daidzein diacetate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, daidzein diacetate can bind to intracellular proteins and be transported to different cellular compartments . The distribution of daidzein diacetate within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
Daidzein diacetate exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the mitochondria, where it can induce apoptosis through the mitochondrial pathway . Additionally, daidzein diacetate can be found in the nucleus, where it interacts with estrogen receptors and modulates gene expression. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-01-7 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?
A1: When daidzein diacetate is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []
Q2: How does the biotransformation of daidzein diacetate impact its biological activity?
A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of daidzein diacetate biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
